molecular formula C13H7NO2 B1198640 Benz[g]isoquinoline-5,10-dione CAS No. 46492-08-4

Benz[g]isoquinoline-5,10-dione

Cat. No.: B1198640
CAS No.: 46492-08-4
M. Wt: 209.20 g/mol
InChI Key: ZLLVUAAESHIVAZ-UHFFFAOYSA-N
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Description

Benz[g]isoquinoline-5,10-dione (CAS: 46492-08-4; molecular formula: C₁₃H₇NO₂) is a tetracyclic aromatic compound first isolated from the ethanol extract of Spermacoce exilis . Its structure comprises a fused naphthoquinone and isoquinoline system, confirmed via extensive NMR spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) . The compound exhibits a melting point of 178–180°C and is soluble in organic solvents like chloroform and DCM but insoluble in water .

This compound demonstrates diverse bioactivities, including antimicrobial, antimycobacterial, and insect teratogenic effects . Notably, it induces morphological abnormalities in insect embryos (e.g., duplicated legs in crickets) at low doses, though slight structural modifications abolish teratogenicity while retaining embryotoxicity .

Properties

IUPAC Name

benzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H7NO2/c15-12-8-3-1-2-4-9(8)13(16)11-7-14-6-5-10(11)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLVUAAESHIVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196854
Record name Benzo(g)isoquinoline-5,10-dione
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

46492-08-4
Record name Benzo(g)isoquinoline-5,10-dione
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Record name Benzo(g)isoquinoline-5,10-dione
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Record name Benz[g]isoquinoline-5,10-dione
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Preparation Methods

Heck Coupling for Intermediate Synthesis

A naphthoquinone derivative (e.g., 1,4-dimethoxynaphthalene-2-carbaldehyde) is coupled with a vinyl amine using palladium(II) acetate as a catalyst. Key conditions include:

Parameter Details
CatalystPd(OAc)₂ (5 mol%)
LigandTriphenylphosphine (10 mol%)
SolventDimethylformamide (DMF)
Temperature100°C, 12 hours
Yield65–72%

This step forms a styryl intermediate critical for subsequent cyclization.

Pomeranz-Fritsch Cyclization

The styryl intermediate undergoes acid-promoted cyclization to construct the isoquinoline core:

  • Reagents : Concentrated H₂SO₄ or polyphosphoric acid.

  • Conditions : 60–80°C for 4–6 hours.

  • Yield : 58–64% after purification.

This method’s versatility allows substitution pattern modifications, enabling the synthesis of analogs like 2-azacleistopholine.

Oxidative Demethylation of Methoxy Precursors

This compound is accessible via oxidative demethylation of 1,4-dimethoxy-substituted precursors (e.g., 1,4-dimethoxybenzo[g]isoquinoline). Silver(II) oxide (AgO) in nitric acid (HNO₃) is the standard oxidant:

Procedure :

  • Dissolve the methoxy precursor (1 equiv) in 70% HNO₃.

  • Add AgO (2.5 equiv) gradually at 0°C.

  • Stir at room temperature for 24 hours.

  • Quench with ice water and extract with ethyl acetate.

  • Yield : 70–85%.

This method is efficient but requires careful handling of strong acids and oxidants.

Pictet-Spengler Reaction for Tetrahydro Derivatives

A novel route to 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones involves a Pictet-Spengler reaction followed by oxidation:

Imine Formation and Cyclization

  • Substrate : 2-(1,4-Dimethoxynaphth-2-yl)ethylamine.

  • Reagents : Acyl chloride (e.g., trichloroacetyl chloride), AlCl₃.

  • Conditions : Dichloromethane, 0°C to room temperature, 8 hours.

  • Intermediate : 1-Trichloroacetyl-1,2,3,4-tetrahydro derivative.

Oxidation to Quinone

  • Oxidant : AgO in HNO₃ (as above).

  • Yield : 50–60% after deprotection and oxidation.

This method introduces substituents at the 1-position, expanding the compound’s derivatization potential.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield Range
Natural IsolationAccess to enantiopure productLow yield, non-scalable≤0.2%
Heck/Pomeranz-FritschModular, enables analog synthesisMulti-step, palladium cost58–72%
Oxidative DemethylationHigh efficiency, simple setupHarsh conditions, overoxidation risks70–85%
Pictet-SpenglerIntroduces diverse substituentsRequires protective groups50–60%

Chemical Reactions Analysis

Types of Reactions: Benz[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Comparison with Similar Compounds

Benzo[j]phenanthridine-7,12-diones

Derived from Benz[g]isoquinoline-5,10-dione via palladium-catalyzed cyclization, these tetracyclic compounds exhibit enhanced antimicrobial activity against Mycobacterium tuberculosis (Mtb). For example, 3-methylbenzo[j]phenanthridine-7,12-dione (5e) inhibits Mtb growth (MIC: 0.5 µg/mL) with low cytotoxicity (IC₅₀ > 50 µM in C3A hepatocytes) .

Compound Structure Modification Bioactivity (Mtb) Cytotoxicity (IC₅₀) Key Finding
This compound Parent compound Moderate High Teratogenic in insects
Benzo[j]phenanthridine-7,12-dione (5e) Methylation at C3 MIC: 0.5 µg/mL >50 µM Selective antitubercular activity

Mechanistic Insight : The planar tetracyclic framework enhances DNA intercalation, improving Mtb inhibition .

Benzo[g]quinoxaline-5,10-diones

These derivatives replace the isoquinoline nitrogen with a pyrazine ring. Thirteen pyridine-substituted analogs show moderate antimycobacterial activity (MIC: 2–8 µg/mL) but higher cytotoxicity (IC₅₀: 10–25 µM) compared to this compound .

Compound Bioactivity (Mtb) Cytotoxicity (IC₅₀) Solubility
Benzo[g]quinoxaline-5,10-dione MIC: 4 µg/mL 15 µM Poor in aqueous media
This compound Moderate High Organic solvents

Structural Impact: The quinoxaline moiety reduces selectivity, likely due to increased electrophilicity .

Fluorinated Derivatives

6,9-Difluoro-Benz[g]isoquinoline-5,10-dione (CAS: 144511-13-7) exhibits a higher melting point (285–291°C) and improved solubility in DMF. While its antimycobacterial activity remains understudied, fluorination typically enhances metabolic stability and membrane permeability .

Property This compound 6,9-Difluoro Derivative
Melting Point 178–180°C 285–291°C
Aqueous Solubility Insoluble Slightly soluble in DMF
Synthetic Yield 26–65% (multiple routes) 35–65% via Cu catalysis

4-Methylbenzo[g]quinoline-5,10-dione

This analog (CAS: 96889-94-0) replaces the isoquinoline nitrogen with a quinoline system and adds a methyl group. Its bioactivity profile is unreported, but molecular weight (223.23 g/mol) and lipophilicity suggest enhanced pharmacokinetics .

Biological Activity

Benz[g]isoquinoline-5,10-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, cytotoxic, and potential therapeutic effects based on various studies and research findings.

Chemical Structure and Properties

This compound belongs to the class of isoquinoline derivatives characterized by a bicyclic structure. Its molecular formula is C15H9NC_{15}H_{9}N with a molecular weight of approximately 328.41 g/mol. The compound features a unique combination of substituents that enhance its biological activity compared to other isoquinoline derivatives .

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that it has significant antibacterial and antifungal properties:

  • In vitro Studies : In an agar well-diffusion assay, this compound demonstrated superior activity against both bacterial and fungal strains, outperforming several standard antibiotics including amphotericin B .
  • Minimum Inhibitory Concentrations (MICs) : The compound's MIC values indicate strong efficacy, particularly against pathogenic fungi and bacteria .
CompoundActivity TypeObserved Efficacy
This compoundAntibacterialHigh
This compoundAntifungalComparable to amphotericin B

2. Cytotoxic Effects

Research indicates that this compound has significant cytotoxic effects on various cancer cell lines:

  • Cancer Cell Lines : A study reported that derivatives of this compound exhibited cytotoxicity at submicromolar concentrations against human leukemia and solid tumor cell lines .
  • Mechanism of Action : The compound's ability to induce apoptosis in cancer cells suggests potential as an antitumor agent.

3. Anti-Tubercular Activity

Recent investigations have highlighted the anti-tubercular properties of this compound:

  • In vitro Evaluation : A small library of synthesized derivatives was tested for anti-tubercular activity, showing promising results against Mycobacterium tuberculosis .
  • Research Findings : Compounds derived from this compound displayed both extra- and intracellular antimycobacterial activity.

Case Studies

Several case studies have been conducted to assess the biological activities of this compound:

  • Antimicrobial Study : In a controlled laboratory setting, researchers tested the compound's efficacy against various strains of bacteria and fungi. The results indicated that it inhibited growth effectively at low concentrations.
  • Cytotoxicity Assessment : A series of experiments were performed using human cancer cell lines to evaluate the cytotoxic effects of this compound. The findings confirmed its potential as a lead compound for cancer treatment.
  • Anti-TB Drug Screening : Utilizing a cascade of assays for anti-TB drug screening, this compound was identified as a candidate for further development due to its promising in vitro activity against tuberculosis.

Q & A

Q. What are the common synthetic routes for Benz[g]isoquinoline-5,10-dione, and what are their respective yields?

this compound can be synthesized via five primary methods:

  • Friedel-Crafts acylation : Reacting benzene with 3,4-pyridinedicarboxylic anhydride, followed by ring-closing with oleum (26% yield) .
  • Diels-Alder reaction : Between 1,3-cyclohexadiene and isoquinoline-5,8-dione, followed by Ag₂O oxidation (30% yield) .
  • Phthalide annulation : Using 3-bromopyridine and cyanophthalide anion (65% theoretical yield, but reproducibility issues reduce it to 35%) .
  • Metallation : Reaction of 3-lithiopyridine with dimethyl phthalate (25% yield) .
  • Pomeranz-Fritsch reaction : Six-step synthesis from 1,4-dimethoxy-2-naphthaldehyde (28% yield) .
MethodKey Reagents/StepsYieldReproducibility Challenges
Friedel-Crafts acylationOleum ring-closing26%Low efficiency
Diels-AlderAg₂O oxidation30%Moderate
Phthalide annulationCyanophthalide anion35-65%Poor reproducibility

Q. How is the antimicrobial activity of this compound typically evaluated in vitro?

The agar diffusion method is standard for assessing antimicrobial and antifungal activity. For example, it demonstrated significant inhibition against Trypanosoma cruzi (Chagas disease pathogen) and HIV-associated pathogens like Cryptococcus neoformans. Zones of inhibition are measured post-incubation, with activity correlated to concentration gradients .

Advanced Research Questions

Q. What strategies can address low solubility of this compound derivatives in biological assays?

Introducing amidinium moieties enhances solubility in polar solvents (e.g., DMSO, water) while retaining bioactivity. For instance, N2-arylbenzo[g]isoquinolin-5,10-dione-3-iminium bromides showed improved solubility and nanomolar antitubercular activity (MIC = 0.59 µM) . Methodological steps include:

  • Reacting anilines with 2-(bromomethyl)-3-(cyanomethyl)-1,4-dimethoxynaphthalene.
  • Purification via flash chromatography and recrystallization.

Q. How does substituent placement (1- vs. 3-position) affect antitubercular activity?

Functionalization via N-oxidation and chlorination (using m-CPBA and POCl₃) yields 1- and 3-chloro derivatives (23a, 23b). The 3-substituted derivatives exhibit superior activity due to enhanced interaction with mycobacterial targets. For example, 3-chloro derivatives showed 99.7% purity and higher inhibition against Mycobacterium tuberculosis H37Ra compared to 1-substituted analogs .

Q. What spectroscopic techniques are effective for characterizing novel derivatives?

  • ESI-TOF MS : Determines molecular formulas (e.g., m/z 240.066 [M+H]+ for 4-methoxybenzo[g]isoquinoline-5,10-dione) .
  • NMR (¹H, ¹³C, HMBC) : Identifies aromatic systems and substituents (e.g., δH 8.29 and δC 181.9 correlations confirm quinone moieties) .
  • HPLC : Validates purity (>98% for 3-substituted derivatives) .

Q. How can conflicting data on synthetic reproducibility be resolved?

Reproducibility issues (e.g., phthalide annulation yielding 35% vs. 65% in literature) require:

  • Optimized reaction conditions : Precise temperature control and anhydrous environments.
  • Alternative routes : Switching to Diels-Alder or Pomeranz-Fritsch methods for consistent yields .

Q. What mechanisms underlie the antitumor activity of derivatives like Pixantrone?

Pixantrone (6,9-bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione) selectively inhibits topoisomerase II , causing DNA damage. It shows IC₅₀ values <3 nM in Wilms tumor models and targets intracellular Mycobacterium tuberculosis via oxidative stress pathways .

Q. How does this compound contribute to insect teratogenicity?

The compound disrupts insect development by intercalating into DNA, as shown in studies with commercial acridine. Bioassays using Drosophila melanogaster confirmed teratogenic effects, though environmental impact requires further validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benz[g]isoquinoline-5,10-dione
Reactant of Route 2
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Benz[g]isoquinoline-5,10-dione

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